molecular formula C21H16BrN3O3S2 B2878671 N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 921067-30-3

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Numéro de catalogue B2878671
Numéro CAS: 921067-30-3
Poids moléculaire: 502.4
Clé InChI: HEHNVGUTOVUXAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. Overexpression of MMPs has been associated with a wide range of pathological conditions, including cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The synthesis and characterization of new compounds related to "N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide" have demonstrated significant potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, which are crucial for effective Type II photodynamic therapy mechanisms for cancer treatment. These compounds exhibit good fluorescence properties and photodegradation quantum yields, highlighting their potential as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Heterocycles

Research has shown the compound's relevance in the synthesis of nitrogen heterocycle-fused benzoimidazole and 1,2,4-benzothiadiazine 1,1-dioxide derivatives. A copper-catalyzed domino synthesis utilizing 2-bromo-N-phenylbenzenesulfonamides and benzimidazole derivatives has been developed. This method offers a new strategy for constructing biologically interesting heterocycles, underscoring the compound's utility in creating novel chemical entities (Yang et al., 2015).

DNA Binding, Cleavage, and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of "N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide," have been studied for their DNA binding and cleavage activities. These complexes show significant genotoxicity and anticancer activity against human tumor cells, such as colon adenocarcinoma and leukemia T lymphocytes. Their ability to induce cell death mainly through apoptosis makes them promising candidates for anticancer therapies (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has demonstrated effective antimicrobial and antiproliferative properties. These compounds, bearing various biologically active moieties, have been tested against human cell lines, showcasing significant cytotoxic activities. Such research underscores the potential of "N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide" derivatives in developing new therapeutic agents (El-Gilil, 2019).

Propriétés

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHNVGUTOVUXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.